molecular formula C16H20ClN3S B1678732 4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione CAS No. 126347-69-1

4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione

Cat. No.: B1678732
CAS No.: 126347-69-1
M. Wt: 321.9 g/mol
InChI Key: RCSLUNOLLUVOOG-NSHDSACASA-N
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Description

R-82913 is a small molecule drug that belongs to the class of organic compounds known as 1,4-benzodiazepines. These compounds contain a benzene ring fused to a 1,4-azepine ring. R-82913 is primarily known for its role as a reverse transcriptase inhibitor, making it a significant compound in the treatment of human immunodeficiency virus (HIV) infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-82913 involves the formation of the 1,4-benzodiazepine core structure. The synthetic route typically includes the following steps:

    Formation of the Benzene Ring: The benzene ring is synthesized through a series of reactions involving aromatic compounds.

    Formation of the Azepine Ring: The azepine ring is formed by cyclization reactions involving nitrogen-containing compounds.

    Fusion of the Rings: The benzene and azepine rings are fused together through a series of condensation reactions.

Industrial Production Methods

Industrial production of R-82913 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

R-82913 undergoes several types of chemical reactions, including:

    Oxidation: R-82913 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert R-82913 into reduced forms.

    Substitution: R-82913 can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Substitution reactions often involve halogens, alkyl groups, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of R-82913 can lead to the formation of oxidized benzodiazepine derivatives, while reduction can yield reduced benzodiazepine compounds .

Scientific Research Applications

R-82913 has several scientific research applications, including:

Mechanism of Action

R-82913 exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of HIV. The compound binds to the reverse transcriptase enzyme, preventing it from converting viral RNA into DNA. This inhibition blocks the replication cycle of the virus, reducing its ability to infect new cells. The molecular targets of R-82913 include the active site of the reverse transcriptase enzyme and specific binding pockets that stabilize the enzyme-inhibitor complex .

Comparison with Similar Compounds

R-82913 is compared with other reverse transcriptase inhibitors, such as:

    Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

    Efavirenz: Known for its high potency and long half-life, making it a commonly used reverse transcriptase inhibitor.

    Delavirdine: Similar in structure to R-82913 but with different pharmacokinetic properties.

Uniqueness

R-82913 is unique due to its specific binding affinity and selectivity for the reverse transcriptase enzyme. It has shown effectiveness against various strains of HIV, making it a valuable compound in antiviral research .

Properties

CAS No.

126347-69-1

Molecular Formula

C16H20ClN3S

Molecular Weight

321.9 g/mol

IUPAC Name

(11S)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

InChI

InChI=1S/C16H20ClN3S/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21)/t11-/m0/s1

InChI Key

RCSLUNOLLUVOOG-NSHDSACASA-N

SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl

Isomeric SMILES

C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl

Appearance

Solid powder

126347-69-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-(1H)-thione
9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione
9-Cl-TIBO
9-CMBIB
R 82913
R 82913, (R)-isomer
R-82913
R82913

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione
Reactant of Route 2
4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione
Reactant of Route 3
4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione
Reactant of Route 4
Reactant of Route 4
4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione
Reactant of Route 5
Reactant of Route 5
4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione
Reactant of Route 6
4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione

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